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Abstract
Minaxolone (CCI-12923) is a synthetic, water-soluble, neuroactive steroid developed as an

intravenous general anesthetic. It acts as a potent positive allosteric modulator of the GABA-A

receptor and, to a lesser extent, the glycine receptor. Despite demonstrating rapid induction

and recovery with minimal cardiovascular depression in early clinical trials, its development

was halted due to toxicological concerns, specifically potential carcinogenicity and effects on

liver function observed in long-term rodent studies. This document provides a comprehensive

technical overview of Minaxolone's chemical structure, physicochemical properties,

pharmacology, pharmacokinetics, and the toxicological findings that led to its withdrawal from

clinical development.

Chemical Structure and Properties
Minaxolone is a pregnane steroid derivative characterized by an 11α-dimethylamino group, a

2β-ethoxy group, and a 3α-hydroxy group on the steroid nucleus. These substitutions confer

water solubility, a key advantage over earlier neuroactive steroid anesthetics.
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Identifier Value

IUPAC Name

1-[(1S,2S,4S,5S,7S,10S,11S,14S,15S,17R)-17-

(dimethylamino)-4-ethoxy-5-hydroxy-2,15-

dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-

14-yl]ethan-1-one

Other Names
11α-(Dimethylamino)-2β-ethoxy-3α-hydroxy-5α-

pregnan-20-one, CCI-12923

CAS Number 62571-87-3[1]

Molecular Formula C₂₅H₄₃NO₃[1][2][3]

SMILES
CCO[C@H]1C[C@]2(--INVALID-LINK--

C)C)N(C)C">C@@HC[C@@H]1O)C[1]

InChIKey NCGLTZSBTFVVAW-KNXRZYMVSA-N[1]

Physicochemical Properties
Quantitative experimental data on the physicochemical properties of Minaxolone are limited in

the public domain. The available information is summarized below.
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Property Value Source

Molar Mass 405.62 g/mol [1][2]

Appearance White powder (as citrate salt)
Assumed from formulation

descriptions

Solubility Water-soluble[4]
Formulated as a citrate salt for

improved aqueous solubility.

Melting Point Data not available -

Boiling Point 502.3 ± 50.0 °C (Predicted) -

pKa 14.47 ± 0.70 (Predicted) -

LogP (XLogP3) 4.2 (Predicted) [2]

Shelf Life
1095 days (for a commercial

product)
[5]

Pharmacology: Mechanism of Action
Minaxolone exerts its anesthetic and sedative effects primarily through the positive allosteric

modulation of inhibitory neurotransmitter receptors in the central nervous system.

GABA-A Receptor Modulation
The principal mechanism of action for Minaxolone is the potentiation of GABA-A receptors, the

primary mediators of fast inhibitory neurotransmission in the brain.[1] Like other neuroactive

steroids, it binds to a unique site on the GABA-A receptor complex, distinct from the binding

sites for GABA, benzodiazepines, and barbiturates. This binding enhances the receptor's

affinity for GABA, thereby increasing the frequency and duration of chloride channel opening in

response to GABA. The resulting influx of chloride ions hyperpolarizes the neuron, making it

less likely to fire an action potential and leading to generalized CNS depression.

Glycine Receptor Modulation
Minaxolone also acts as a positive allosteric modulator of strychnine-sensitive glycine

receptors, which are crucial for inhibitory neurotransmission in the brainstem and spinal cord.[1]
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However, its potency at the glycine receptor is significantly lower than at the GABA-A receptor.

The potentiation of glycine-mediated currents contributes to the overall anesthetic and muscle

relaxant properties of the compound.

Quantitative Pharmacodynamics
The following table summarizes the in vitro potency and efficacy of Minaxolone at human

recombinant GABA-A and glycine receptors.

Receptor Target Parameter Value

GABA-A (α₁β₂γ₂L) EC₅₀ for potentiation 1.3 µM

Maximal Enhancement 780-950% of control

Glycine (α₁) EC₅₀ for potentiation 13.1 µM

Maximal Enhancement 1197% of control

Signaling Pathway Diagram
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Caption: Mechanism of action of Minaxolone at inhibitory neurotransmitter receptors.

Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of Minaxolone are not readily

available. The following sections provide an overview based on cited literature.

Synthesis of Minaxolone
A complete, published synthesis protocol for Minaxolone is not available. However, related

literature suggests a likely synthetic route starting from a suitable pregnane steroid precursor. A

key step involves the introduction of the 11α-dimethylamino group. One publication describes

the synthesis of a related precursor, 11α-amino-2β-ethoxy-3α-hydroxy-5α-pregnan-20-one,

which could then be methylated to yield the final compound.
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A hypothetical final step in the synthesis is outlined below:

11α-amino-2β-ethoxy-3α-hydroxy
-5α-pregnan-20-one

Reductive Amination
or Direct Alkylation

Methylating Agent
(e.g., Methyl Iodide)

+ Base

Minaxolone

Purification
(e.g., Chromatography,

Recrystallization)

Click to download full resolution via product page

Caption: A plausible final step in the synthetic workflow for Minaxolone.

In Vitro Pharmacology Protocol (Electrophysiology)
The modulatory effects of Minaxolone on GABA-A and glycine receptors were quantified using

a two-electrode voltage-clamp technique in Xenopus laevis oocytes expressing recombinant

human receptors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1217367?utm_src=pdf-body-img
https://www.benchchem.com/product/b1217367?utm_src=pdf-body
https://www.benchchem.com/product/b1217367?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Expression: Oocytes are injected with cRNA encoding the desired receptor

subunits (e.g., α₁, β₂, γ₂L for GABA-A; α₁ for glycine).

Electrophysiological Recording: After a period of incubation to allow for receptor expression,

oocytes are placed in a recording chamber and impaled with two microelectrodes. The

membrane potential is clamped at a holding potential (e.g., -60 mV).

Agonist Application: A baseline current is established by applying a low concentration of the

primary agonist (GABA or glycine).

Modulator Co-application: Minaxolone is co-applied with the agonist at various

concentrations.

Data Analysis: The enhancement of the agonist-evoked current by Minaxolone is measured.

The data are fitted to a concentration-response curve to determine the EC₅₀ (the

concentration of Minaxolone that produces 50% of the maximal effect) and the maximal

potentiation.

Pharmacokinetics and Metabolism
Minaxolone exhibits pharmacokinetic properties suitable for an intravenous anesthetic,

including rapid distribution and a short elimination half-life, allowing for a quick recovery.

Pharmacokinetic Parameters
Parameter Human Data Sheep Data

Model Two-compartment -

Distribution Half-life (t₁/₂α) 2.1 minutes -

Elimination Half-life (t₁/₂β) 47 minutes 10-20 minutes

Plasma Clearance 1.55 L/min 3-4 L/min

Primary Route of Elimination Hepatic metabolism Hepatic extraction

Renal Excretion (unchanged) Negligible < 1%

Metabolism
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Minaxolone undergoes extensive hepatic metabolism. The specific metabolic pathways and

metabolites have not been fully characterized in the available literature. Given its high hepatic

clearance, it is likely subject to Phase I (e.g., oxidation, demethylation) and/or Phase II (e.g.,

glucuronidation) reactions.

Toxicology and Withdrawal from Development
The clinical development of Minaxolone was terminated despite promising anesthetic

properties. The withdrawal was a precautionary measure based on findings from long-term

animal studies.

Key Toxicological Findings
Potential Carcinogenicity: The primary reason for the withdrawal was the observation of

"possible carcinogenicity in rats" following long-term administration.[6][7][8][9][10] Specific

details regarding the study design, dosage, and the nature of the neoplastic findings are not

available in peer-reviewed literature.

Hepatotoxicity: Some studies reported "abnormal liver function tests" associated with

Minaxolone, suggesting a potential for hepatic toxicity.[11]

Acute Overdose: In animal models (sheep), death from acute overdose resulted from

respiratory failure.[9] The therapeutic ratio was found to be 3 to 4, which increased to 30 to

40 with respiratory support.[9]

Clinical Adverse Effects
In human clinical trials, the most frequently reported side effects were related to CNS

excitation:

Excitatory movements (e.g., muscle twitching)[7][11]

Hypertonus[7]

These effects were noted to be more common without opiate premedication.

Conclusion
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Minaxolone is a chemically unique, water-soluble neuroactive steroid that showed significant

promise as an intravenous anesthetic. Its potent modulatory effects on GABA-A and glycine

receptors provided a strong basis for its rapid and effective anesthetic properties. However, the

emergence of potential long-term toxicities, particularly carcinogenicity in rodent models, led to

the cessation of its clinical development. The case of Minaxolone underscores the critical

importance of long-term toxicological evaluation in drug development and serves as an

important historical example in the quest for safer neuroactive steroid-based anesthetics.

Further research into the specific mechanisms of its toxicity could provide valuable insights for

the design of future drugs in this class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1217367#chemical-structure-and-
properties-of-minaxolone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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